molecular formula C20H20O4S B14406552 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one CAS No. 84065-63-4

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one

Cat. No.: B14406552
CAS No.: 84065-63-4
M. Wt: 356.4 g/mol
InChI Key: YJSMTYYXYIKMRS-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a benzenesulfonyl group, a phenoxymethyl group, and a cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The cyclohexenone core can undergo Michael addition reactions, leading to the formation of covalent adducts with nucleophiles. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the benzenesulfonyl and phenoxymethyl groups.

    4-(Methylsulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.

Uniqueness

4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

CAS No.

84065-63-4

Molecular Formula

C20H20O4S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-en-1-one

InChI

InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,15-16H,13-14H2,1H3

InChI Key

YJSMTYYXYIKMRS-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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